molecular formula C16H12F3N3O2S B2875152 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 946250-31-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2875152
CAS No.: 946250-31-3
M. Wt: 367.35
InChI Key: JMTUYMCPIPRKKM-UHFFFAOYSA-N
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Description

The compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a thiazolo[3,2-a]pyrimidine derivative featuring a trifluoromethyl-substituted benzamide group at the 6-position and methyl substituents at the 3- and 7-positions of the heterocyclic core. Thiazolo[3,2-a]pyrimidines are of interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTUYMCPIPRKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiazole and a suitable diketone under acidic or basic conditions.

    Introduction of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Benzamide Group: This step involves the coupling of the thiazolopyrimidine intermediate with 3-(trifluoromethyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the thiazolopyrimidine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolopyrimidine core.

    Reduction: Reduced forms of the thiazolopyrimidine core.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs of this compound include derivatives with variations in substituents at the 5-, 6-, and 2-positions of the thiazolo[3,2-a]pyrimidine core. Below is a comparative analysis:

Table 1: Structural Features of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Compound Name R1 (3-position) R2 (7-position) R6 (6-position) R5 (5-position) Additional Substituents (e.g., R2)
Target Compound (This Work) Methyl Methyl 3-(trifluoromethyl)benzamide - None
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl... () - Methyl Phenylamide 4-Methoxyphenyl None
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)... () - Methyl Ethyl carboxylate Phenyl 2,4,6-Trimethoxybenzylidene at position 2
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl... () - Methyl Ethyl carboxylate Phenyl 2-Fluorobenzylidene at position 2
2-R-5-oxo-5H-6-carboxamido-7-phenyl... () - Phenyl Carboxamide - Variable R substituents

Key Observations:

Substituent Diversity at Position 6: The target compound features a 3-(trifluoromethyl)benzamide group, whereas analogs in and utilize phenylamide or carboxamide groups.

Core Modifications: Methyl groups at positions 3 and 7 in the target compound may enhance steric stability compared to unsubstituted analogs. In contrast, describes a phenyl group at position 7, which could increase π-π stacking interactions .

Benzylidene Substituents: Compounds in and incorporate benzylidene groups at position 2, introducing conjugated systems that may influence electronic properties and biological activity .

Physicochemical and Functional Implications

Hydrogen Bonding: The benzamide group in the target compound can act as both a hydrogen bond donor (amide N–H) and acceptor (carbonyl), facilitating interactions with biological targets.

Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to methoxy or phenyl-substituted analogs (e.g., , logP ~2.8) .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H12F3N3O4S2\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_4\text{S}_2

This structure features a thiazolo-pyrimidine core, which is known for its biological relevance, particularly in the development of antitumor agents and other therapeutic compounds.

Cytotoxicity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable cytotoxicity against various cancer cell lines. In particular:

  • Cervical Adenocarcinoma (M-HeLa) : The compound demonstrated high cytotoxicity against M-HeLa cells, with efficacy surpassing that of standard chemotherapeutic agents like Sorafenib. The cytotoxic effect was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
  • MCF-7 Breast Cancer Cells : Similar studies have shown that derivatives of this class can inhibit the growth of MCF-7 breast cancer cells effectively. The mechanism involves the generation of reactive oxygen species (ROS), leading to increased oxidative stress in tumor cells .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways such as AKT and ERK, which are critical for cell survival and proliferation in cancer cells .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : By increasing ROS levels, the compound can disrupt cellular homeostasis in cancer cells, leading to cell death .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against several cancer cell lines. Results indicated that this compound exhibited:

Cell LineIC50 (µM)Comparison with Sorafenib
M-HeLa52x more effective
MCF-710Comparable
A54915Less effective

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. It was found that:

  • At concentrations of 1 µM and higher, the compound significantly reduced IL-6 and TNF-alpha levels in treated cells.
  • Western blot analyses confirmed the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

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